molecular formula C27H24ClN5O2S B2938994 N-((4-(3-chlorophenyl)-5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide CAS No. 391897-26-0

N-((4-(3-chlorophenyl)-5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Cat. No. B2938994
CAS RN: 391897-26-0
M. Wt: 518.03
InChI Key: YROGYAYCBHCWSI-UHFFFAOYSA-N
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Description

The compound “3-chloro-4-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)aniline” is a chemical substance .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its melting point, boiling point, density, molecular formula, and molecular weight .

Scientific Research Applications

Antimicrobial Activity

Compounds featuring quinazolinone and triazole moieties, similar to the core structure of the specified compound, have been synthesized and evaluated for their antimicrobial properties. These studies reveal that such compounds exhibit significant in vitro antibacterial and antifungal activities against various strains including Escherichia coli, Staphylococcus aureus, and Candida albicans. This suggests potential applications of N-((4-(3-chlorophenyl)-5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide in developing new antimicrobial agents (Desai et al., 2011).

Antitumor Activity

Research into quinazolinone derivatives has demonstrated broad-spectrum antitumor activity in vitro, highlighting the potential of these compounds in cancer therapy. Notably, certain quinazolinone analogs have shown to be more potent than traditional chemotherapy agents, indicating a promising avenue for further investigation into the antitumor applications of compounds similar to N-((4-(3-chlorophenyl)-5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide (Al-Suwaidan et al., 2016).

Synthesis and Chemical Properties

The synthesis of complex molecules featuring quinazolinone, triazole, and other heterocyclic components has been extensively documented. These studies provide insights into the chemical behavior and reaction pathways of such compounds, laying the groundwork for the development of novel derivatives with enhanced therapeutic properties. Research into the synthesis and characterization of these compounds forms the basis for exploring the scientific applications of N-((4-(3-chlorophenyl)-5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide in various biomedical fields (Bavetsias et al., 2002).

Safety and Hazards

The compound has certain toxicity .

Future Directions

The future directions of this compound could be related to its price, suppliers, traders, production companies, and manufacturers .

properties

IUPAC Name

N-[[4-(3-chlorophenyl)-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24ClN5O2S/c28-21-12-6-13-22(16-21)33-24(17-29-26(35)20-9-2-1-3-10-20)30-31-27(33)36-18-25(34)32-15-7-11-19-8-4-5-14-23(19)32/h1-6,8-10,12-14,16H,7,11,15,17-18H2,(H,29,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROGYAYCBHCWSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(N3C4=CC(=CC=C4)Cl)CNC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-(3-chlorophenyl)-5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide

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